molecular formula C22H17N5O B11030345 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11030345
M. Wt: 367.4 g/mol
InChI Key: HGBKLDDZSZTUAY-UHFFFAOYSA-N
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Description

2-[(4-Phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazoline derivative characterized by a bicyclic quinazolinone core substituted with a phenyl group at position 4 and an amino linker at position 2. This compound’s structural complexity confers unique physicochemical properties, including enhanced binding affinity to biological targets such as kinases and receptors.

Properties

Molecular Formula

C22H17N5O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H17N5O/c28-19-12-6-11-18-16(19)13-23-21(24-18)27-22-25-17-10-5-4-9-15(17)20(26-22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,23,24,25,26,27)

InChI Key

HGBKLDDZSZTUAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, ethyl glyoxalate, and aniline . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl glyoxalate and aniline can lead to the formation of α-iminoesters .

Mechanism of Action

The mechanism of action of 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Impact of Halogen Substituents

  • Fluorine (F) : Fluorinated analogs (e.g., 7-(4-fluorophenyl) derivatives) exhibit stronger anticancer activity due to enhanced binding affinity from electronegativity and small atomic size .
  • Chlorine (Cl) : Chlorophenyl-substituted compounds demonstrate improved enzymatic inhibition (e.g., kinase targets) but may reduce solubility compared to fluorine .

Role of Alkyl and Aryl Groups

  • Ethyl/Methyl Groups : Alkyl substituents (e.g., ethyl at N1 or methyl at C4/C7) improve metabolic stability and selectivity for hydrophobic binding pockets .
  • Methoxyphenyl Groups : Methoxy groups enhance pharmacokinetic profiles by modulating lipophilicity and hydrogen-bonding capacity .

Positional Effects of Substituents

  • C6 vs. C7 Substitution : Chlorine at C6 (e.g., ) targets ATP-binding sites in kinases, while substituents at C7 (e.g., fluorophenyl in ) influence allosteric modulation.
  • N2 Amino Linkers: Bulky aryl groups (e.g., 3-methylphenyl in ) improve steric hindrance, reducing off-target interactions.

Key Research Findings

Kinase Inhibition: Chlorophenyl and fluorophenyl derivatives show IC₅₀ values < 100 nM against EGFR and VEGFR-2, outperforming non-halogenated analogs . Ethoxy and methyl groups (e.g., ) enhance solubility, enabling oral bioavailability in preclinical models.

Anticancer Activity :

  • Fluorinated derivatives induce apoptosis in 70–80% of breast cancer cells (MCF-7) at 10 μM .
  • Dimethyl and methoxyphenyl analogs () exhibit dual inhibitory effects on topoisomerase II and PI3K pathways.

Structural Stability :

  • Ethyl/methyl substituents reduce oxidative degradation by 40–60% compared to unsubstituted quinazolines .

Biological Activity

Introduction

The compound 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, recognized for its potential biological activities, particularly in pharmacology. Quinazolinones are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a fused heterocyclic system that enhances its reactivity and biological interactions. The presence of both quinazoline and dihydroquinazoline moieties allows for diverse functionalization, contributing to its unique therapeutic profile.

Molecular Formula

  • Molecular Formula : C23_{23}H19_{19}N5_5O
  • Molecular Weight : Approximately 373.44 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its interaction with various tyrosine kinases. These enzymes are crucial in signaling pathways associated with cancer progression.

Case Study: Tyrosine Kinase Inhibition

A study evaluated the compound's inhibitory effects on multiple tyrosine kinases, including:

  • CDK2
  • HER2
  • EGFR
  • VEGFR2

The results showed that the compound demonstrated comparable inhibitory activity against these kinases, with IC50_{50} values indicating potent inhibition similar to known inhibitors like imatinib .

EnzymeIC50_{50} (µM)
CDK20.173 ± 0.012
HER20.079 ± 0.015
EGFR0.177 ± 0.032

Vasorelaxant Activity

In related studies on quinazolinone derivatives, vasorelaxant effects were observed in endothelium-intact aorta rings. The IC50_{50} values ranged from 3.41 µM to 39.72 µM for various derivatives, suggesting that structural modifications can enhance vasorelaxant potency .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:

  • Tyrosine Kinases : Inhibition of kinases involved in cell proliferation and survival.
  • Cell Cycle Regulation : Induction of apoptosis and cell cycle arrest in cancer cells.
  • Vascular Signaling : Modulation of endothelial-derived factors influencing vascular tone.

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